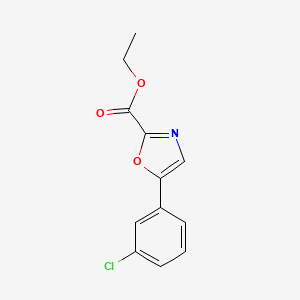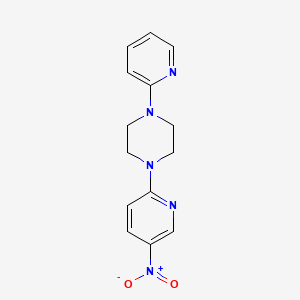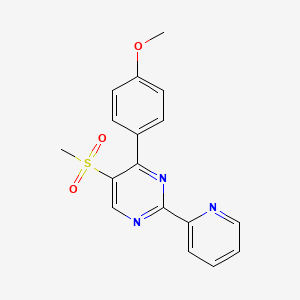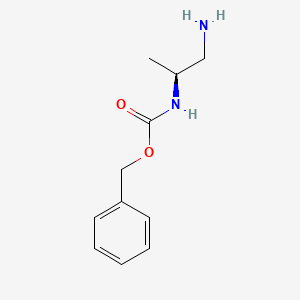
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate is a chemical compound used as a pharmaceutical and organic intermediate . It is also used in organic light-emitting diodes .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate is represented by the InChI code1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 . This indicates that the compound has a molecular weight of 251.67 . Physical And Chemical Properties Analysis
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate is a solid at room temperature .Scientific Research Applications
Antimicrobial Activities
Oxazole derivatives, including Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate, have been found to exhibit antimicrobial activities . For instance, some oxazole carboxylic acid derivatives were isolated from the plant pathogenic fungus Phoma macrostoma and evaluated for their antimicrobial activities against a panel of bacteria and fungi .
Anti-Biofilm Properties
These compounds have also shown potential in interfering with the biofilm formation of Staphylococcus aureus . Biofilms are a major concern in medical devices and implants as they can lead to persistent infections. Therefore, compounds that can inhibit biofilm formation are of great interest .
Antioxidant Properties
Some oxazole derivatives have been synthesized and their antioxidant properties were investigated . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus these compounds could potentially be used in the treatment of diseases caused by oxidative stress .
Organic Intermediate
Ethyl oxazole-5-carboxylate, a similar compound to Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate, is used as an organic intermediate . Organic intermediates are often used in the synthesis of other complex organic compounds.
Organic Light-Emitting Diode (OLED) Applications
Ethyl oxazole-5-carboxylate has been used in the development of organic light-emitting diodes (OLEDs) . OLEDs are widely used in digital displays and lighting technology due to their high efficiency and flexibility .
Pharmaceutical Applications
Oxazole derivatives are important heterocyclic compounds that widely occur in various natural compounds and drugs . They are of great interest to medicinal chemists due to their antiviral, anticancer, and anti-inflammatory activity .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(3-chlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKMSXIMRSCPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3135304.png)
![1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3135307.png)


![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B3135323.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3135325.png)


![(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid](/img/structure/B3135367.png)

![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)
![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)

![N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine](/img/structure/B3135404.png)